N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide
N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a methyl group attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzene ring. Sulfonamides are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry and organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the N-methyl substituent significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest for further chemical and biological exploration. This technical guide provides a detailed overview of the known chemical properties, a plausible synthetic route, and a prospective workflow for investigating the biological activities of N-Methyl-2-nitrobenzenesulfonamide.
Chemical Properties
Table 1: General and Physical Properties of N-Methyl-2-nitrobenzenesulfonamide
| Property | Value | Source |
| IUPAC Name | N-methyl-2-nitrobenzenesulfonamide | PubChem[1] |
| CAS Number | 23530-40-7 | PubChem[1] |
| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |
| Molecular Weight | 216.22 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | Data not available. For comparison, the melting point of the related compound 2-Nitrobenzenesulfonamide is 190-192 °C.[2] | |
| Boiling Point | Data not available (predicted to be high). | |
| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like DMSO and methanol.[2] |
Table 2: Computed Properties of N-Methyl-2-nitrobenzenesulfonamide
| Property | Value | Source |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 216.020478 g/mol | PubChem[1] |
| Topological Polar Surface Area | 85.9 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Spectral Data
Spectroscopic data is crucial for the structural confirmation of N-Methyl-2-nitrobenzenesulfonamide. While the raw spectra are not provided here, the availability of such data is documented in various databases.
-
¹H NMR Spectroscopy: Data is available and would be expected to show signals corresponding to the methyl protons and the aromatic protons.
-
¹³C NMR Spectroscopy: Data is available, which would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry: GC-MS data is available, which would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.[1]
Experimental Protocols
Synthesis of N-Methyl-2-nitrobenzenesulfonamide
Reaction Scheme:
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base to neutralize the HCl byproduct (e.g., Triethylamine, Pyridine, or an excess of methylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in the chosen solvent. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Slowly add a solution of methylamine and the base to the cooled solution of the sulfonyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude N-Methyl-2-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by determining its melting point.
Potential Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activities or the involvement of N-Methyl-2-nitrobenzenesulfonamide in any signaling pathways. However, the broader class of nitrobenzenesulfonamides has been investigated for various pharmacological effects, including as potential cytotoxic agents against cancer cells.[4] The sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The general mechanism of action for many sulfonamide drugs involves the inhibition of specific enzymes.[5]
Given the structural features of N-Methyl-2-nitrobenzenesulfonamide, a logical starting point for investigating its biological potential would be to screen it against a panel of enzymes, particularly those known to be inhibited by other sulfonamides, such as carbonic anhydrases or kinases.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis and purification of N-Methyl-2-nitrobenzenesulfonamide.
Hypothetical Workflow for Biological Activity Screening
In the absence of known biological targets, a logical workflow for screening the potential bioactivity of N-Methyl-2-nitrobenzenesulfonamide is proposed below. This workflow starts with broad, high-throughput screening and progresses to more specific assays.
Safety Information
N-Methyl-2-nitrobenzenesulfonamide is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Methyl-2-nitrobenzenesulfonamide is a readily accessible synthetic building block with potential for further exploration in medicinal chemistry and materials science. While comprehensive experimental data on its physical and biological properties are currently limited in the public domain, this guide provides a solid foundation based on available data and established chemical principles. The proposed synthetic route and screening workflow offer a clear path for researchers to further investigate this compound and unlock its potential applications.
References
- 1. N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
